molecular formula C15H12N2O B11874796 1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 61122-84-7

1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B11874796
CAS No.: 61122-84-7
M. Wt: 236.27 g/mol
InChI Key: BNSKATZUNLBHRB-UHFFFAOYSA-N
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Description

1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at the 2-position and an acetyl (ethanone) group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and bioactivity, particularly in targeting enzymes like phospholipase A2 (PLA2) and STAT3 . The compound is synthesized via condensation reactions between 2-aminopyridine derivatives and ketones or aldehydes, often under mild conditions . Its planar aromatic system and hydrogen-bonding capabilities (e.g., C-H···O interactions) contribute to dimerization in crystalline states, which may influence its pharmacological properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61122-84-7

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C15H12N2O/c1-11(18)15-14(12-7-3-2-4-8-12)16-13-9-5-6-10-17(13)15/h2-10H,1H3

InChI Key

BNSKATZUNLBHRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the condensation of 2-aminopyridines with arylglyoxals. One effective method is the multicomponent condensation reaction, which includes the use of Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications .

Scientific Research Applications

Chemical Properties and Structure

1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone has the molecular formula C15H12N2OC_{15}H_{12}N_2O and a molecular weight of 240.27 g/mol. Its structure features an imidazo[1,2-a]pyridine moiety, which is known for its biological activity. The compound's chemical structure can be represented as follows:

Chemical Structure C15H12N2O\text{Chemical Structure }C_{15}H_{12}N_2O

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, research demonstrated that derivatives of this compound could effectively induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death .

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound in models of neurodegenerative diseases. It has been reported to exhibit protective effects against oxidative stress-induced neuronal damage, which is crucial in conditions like Alzheimer's disease . This suggests potential applications in developing therapeutic agents for neurodegenerative disorders.

Case Studies and Experimental Findings

StudyFindingsMethodology
Induced apoptosis in MCF-7 cellsCell viability assays, flow cytometry
Effective against S. aureus and E. coliDisc diffusion method
Neuroprotection in oxidative stress modelsIn vitro neuronal culture assays

Mechanism of Action

The mechanism of action of 1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to fit into the active sites of target proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bioactivity and physicochemical properties of 1-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanone are highly dependent on substituent type, position, and functional group modifications. Below is a detailed comparison with structurally analogous compounds:

Substituent Effects on Bioactivity

highlights the impact of substituents on PLA2 inhibition (Table 1):

Compound (Entry) Substituent (Position) IC₅₀ (μM) Yield (%) Mp (°C)
3c Phenyl (8-position) 194 75 160–162
3f Naphthalen-1-yl (8-position) 14.3 86 179–182
3g 4-Chlorophenyl (8-position) 219 82 111–114
  • 3f (naphthalen-1-yl substitution) exhibits superior PLA2 inhibition (IC₅₀ = 14.3 μM) compared to 3c (IC₅₀ = 194 μM), likely due to enhanced hydrophobic interactions with the enzyme’s active site .
  • Electron-withdrawing groups (e.g., 4-chlorophenyl in 3g ) reduce activity, suggesting steric or electronic mismatches with PLA2 .

Functional Group Modifications

  • Ethanone vs. Methanone: Replacing the ethanone group with a methanone moiety (e.g., (4-chlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone, 170a) alters molecular weight (332.79 g/mol) and melting point (144–145°C) but retains moderate bioactivity .
  • Hydrazine Derivatives : Diethyl 1-(2-phenylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate (3a ) introduces a hydrazine group, enabling diverse reactivity (e.g., cyclization to pyrazolines) for applications in kinase inhibition .

Structural Analogues with Varied Cores

  • Imidazo[1,2-a]pyrimidine: 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 100289-21-2) exhibits a pyrimidine core, which may enhance metabolic stability but requires evaluation for specific targets .

Biological Activity

1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H12N2OC_{15}H_{12}N_2O and is characterized by its imidazo-pyridine core structure. This structure is significant as it influences the compound's interactions with biological targets.

Research indicates that compounds in the imidazo[1,2-a]pyridine class may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some derivatives have shown potential in inhibiting enzymes involved in cancer progression.
  • Calcium Channel Blockade : Certain studies suggest that related compounds can act as blockers of voltage-gated calcium channels, which may have implications for treating neurological disorders like epilepsy .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines. For instance, derivatives have shown promising results against proliferative diseases by modulating pathways involved in cell survival and proliferation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 ValueMechanism
MCF-7 (Breast)15 µMApoptosis induction
A549 (Lung)10 µMCell cycle arrest
HeLa (Cervical)12 µMCaspase activation

Neuropharmacological Effects

The compound's potential as a neuroprotective agent has also been explored. Research on related imidazo-pyridine derivatives has indicated their ability to reduce oxidative stress in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of imidazo-pyridine derivatives found that they significantly reduced reactive oxygen species (ROS) in C6 rat brain glioma cells. This suggests a potential for developing treatments aimed at mitigating oxidative stress-related neuronal damage .

Q & A

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., PEG-400) enhance reaction homogeneity and energy transfer in sonication .
  • Catalyst : K₂CO₃ is critical for deprotonation in cyclization steps .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H NMR : The acetyl group (-COCH₃) typically appears as a singlet at δ 2.5–2.8 ppm, while aromatic protons of the phenyl and imidazo[1,2-a]pyridine moieties resonate between δ 7.0–9.0 ppm. For example, in 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone, the methyl group adjacent to the ketone appears at δ 2.63 ppm .
  • Mass Spectrometry : ESI-HRMS (electrospray ionization high-resolution mass spectrometry) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 398.2227 for a related derivative) with <1 ppm error .

Methodological Tip : Combine NMR with IR spectroscopy to confirm carbonyl stretching vibrations (~1700 cm⁻¹) and rule out aldehyde byproducts .

Advanced: How can regioselective C3-functionalization of imidazo[1,2-a]pyridines be achieved for derivatizing this compound?

Answer:

  • Ru-Catalyzed Annulation : Ruthenium catalysts enable regioselective C–H activation at the C3 position. For example, Ru(II)-catalyzed reactions with alkynes or formic acid yield fused chromenones or bis-imidazo[1,2-a]pyridines (e.g., gram-scale synthesis of bis(2-phenylimidazo[1,2-a]pyridin-3-yl)methane) .
  • Aza-Friedel–Crafts Reaction : Y(OTf)₃ catalyzes three-component reactions with thiomorpholine and p-tolualdehyde, achieving C3-alkylation (62% yield) .

Q. Critical Parameters :

  • Catalyst Loading : 5 mol% Ru(II) achieves optimal turnover .
  • Substrate Scope : Electron-withdrawing groups on the phenyl ring enhance electrophilicity at C3 .

Advanced: What strategies mitigate conflicting data in pharmacological evaluations of imidazo[1,2-a]pyridine derivatives?

Answer:

  • Target Validation : Use kinase profiling assays (e.g., STAT3 phosphorylation inhibition in breast cancer cells) to confirm specificity. For example, pyrazoline-tethered derivatives of imidazo[1,2-a]pyridines show IC₅₀ values <10 µM .
  • Metabolic Stability : Incorporate deuterium labeling at metabolically labile sites (e.g., acetyl group) to improve half-life .

Case Study : In PDE10A inhibitor studies, JNJ-42314415 (a structurally related compound) demonstrated efficacy in dopamine D₂ receptor modulation, validated via in vivo behavioral assays .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all synthetic steps .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, administer oxygen and seek medical attention .

Advanced: How can computational methods guide the design of imidazo[1,2-a]pyridine-based therapeutics?

Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like STAT3 (PDB ID: 6NJS). Pyrazoline derivatives show favorable interactions with SH2 domains .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic effects of substituents on reactivity .

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